3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a chromenone moiety, and a benzamide linkage. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . Decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations . Compound 374, which also contains the TMP group, inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The TMP group affects various biochemical pathways. For instance, it inhibits tubulin polymerization, which is a critical process in cell division . It also inhibits Hsp90, a chaperone protein that plays a key role in maintaining the stability and function of other client proteins . Inhibition of TrxR disrupts the redox balance within the cell, leading to oxidative stress . Inhibition of HLSD1 affects histone methylation and gene expression . Inhibition of ALK2, P-gp, and platelet-derived growth factor receptor β affects various signaling pathways involved in cell proliferation, survival, and drug resistance .
Result of Action
The result of the compound’s action is primarily the inhibition of its targets, leading to various cellular effects. For instance, inhibition of tubulin polymerization can disrupt cell division and lead to cell death, particularly in rapidly dividing cancer cells . Inhibition of Hsp90 can destabilize its client proteins and disrupt multiple cellular processes . The overall result is a notable anti-cancer effect, along with anti-fungal, anti-bacterial, and anti-viral effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the TMP group is electron-rich, which could potentially influence its interactions with its targets and its stability under different conditions
Biochemical Analysis
Biochemical Properties
The TMP group, to which 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide belongs, has been found to interact with a variety of enzymes and proteins. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has been found to demonstrate neuroprotective effects by preventing cell death caused by oxidative stress . It has also shown notable anti-cancer effects by effectively inhibiting tubulin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been found to inhibit tubulin, a protein that is crucial for cell division .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it is known that TMP-bearing compounds generally exhibit stable and long-lasting effects .
Dosage Effects in Animal Models
In animal models, this compound has been found to ameliorate insulin sensitivity and glucose tolerance when administered at a dosage of 10 mg kg −1 day −1 .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. Tmp compounds have been found to interact with a variety of enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl and chromenone intermediates. One common method involves the methylation of gallic acid with dimethyl sulfate to produce 3,4,5-trimethoxybenzoic acid . This intermediate is then coupled with 8-methyl-4-oxo-3-phenyl-4H-chromen-2-ylamine under appropriate conditions to form the final benzamide product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.
Combretastatin: A potent microtubule targeting agent with structural similarities.
Uniqueness
3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is unique due to its combination of the trimethoxyphenyl and chromenone moieties, which confer distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(8-methyl-4-oxo-3-phenylchromen-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-9-8-12-18-22(28)21(16-10-6-5-7-11-16)26(33-23(15)18)27-25(29)17-13-19(30-2)24(32-4)20(14-17)31-3/h5-14H,1-4H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGUMPKEPDFITH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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